4-[Hydroxy(dimethyl)silyl]butanoic acid
Description
4-[Hydroxy(dimethyl)silyl]butanoic acid is an organosilicon compound characterized by a hydroxy(dimethyl)silyl group (-Si(CH₃)₂OH) attached to the fourth carbon of a butanoic acid chain. This hybrid structure combines the reactivity of a carboxylic acid with the unique properties of silicon, enabling applications in materials science, polymer chemistry, and organic synthesis. The hydroxyl group on silicon introduces hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .
Properties
CAS No. |
113902-26-4 |
|---|---|
Molecular Formula |
C6H14O3Si |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
4-[hydroxy(dimethyl)silyl]butanoic acid |
InChI |
InChI=1S/C6H14O3Si/c1-10(2,9)5-3-4-6(7)8/h9H,3-5H2,1-2H3,(H,7,8) |
InChI Key |
HNKFFSUYESNNAF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxydimethylsilyl)butanoic acid typically involves the hydrosilylation of butenoic acid derivatives with dimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions. The general reaction scheme is as follows:
CH2=CH−CH2−COOH+HSi(CH3)2OHCatalystCH3Si(OH)(CH3)2CH2−CH2−COOH
Industrial Production Methods: Industrial production of 4-(hydroxydimethylsilyl)butanoic acid involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product.
Types of Reactions:
Oxidation: 4-(Hydroxydimethylsilyl)butanoic acid can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
4-(Hydroxydimethylsilyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(hydroxydimethylsilyl)butanoic acid involves its interaction with various molecular targets. The hydroxyl and dimethylsilyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving silicon-based chemistry, which is distinct from traditional organic compounds.
Comparison with Similar Compounds
4-[[3-Carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic Acid (CAS 3353-68-2)
- Structure : Contains two dimethylsilyl groups linked via an oxygen atom and a carboxypropyl chain.
- Molecular Formula : C₁₂H₂₆O₅Si₂ (MW: 306.5 g/mol) .
- Key Differences: Higher molecular weight and structural complexity compared to the target compound. Commercial availability at 97% purity highlights its utility in industrial applications .
4-[tert-Butyl(dimethyl)silyl]oxy-4-oxobutanoic Acid (CAS 885519-54-0)
Trimethylsilyl 4-[(Trimethylsilyl)oxy]butanoate
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structure: A dimethylamino group (-N(CH₃)₂) replaces the silyl group.
- Molecular Formula: C₆H₁₃NO₂·HCl (MW: 179.6 g/mol) .
- Key Differences: The amino group confers basicity and water solubility (enhanced by the hydrochloride salt). Potential biological applications, such as neurotransmitter analogs, unlike the silicon-centric uses of the target compound .
4-Hydroxybutanoic Acid (30°C)
Structural and Functional Analysis
Biological Activity
4-[Hydroxy(dimethyl)silyl]butanoic acid (CAS No. 113902-26-4) is a silanol compound characterized by a hydroxy group and a dimethylsilyl group attached to a butanoic acid backbone. Its unique molecular structure, combining organic and silicon-based functionalities, makes it an intriguing subject for biological studies. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C₆H₁₄O₃Si
- Molecular Weight : 162.26 g/mol
The compound's reactivity is attributed to its functional groups, allowing it to undergo various carboxylic acid reactions. These properties are significant in both synthetic organic chemistry and potential biological applications.
Interaction with Biological Systems
Research indicates that silanol compounds like this compound may interact with proteins or enzymes, potentially influencing their activity. However, specific studies detailing these interactions remain limited. The biological activity of the compound can be summarized as follows:
- Cytotoxicity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of silanol compounds have shown promising results in inhibiting cell viability in assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) .
- Antioxidant Activity : The presence of hydroxyl groups in silanol compounds often correlates with antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems.
Case Studies
-
Cytotoxicity Assessment
A study evaluating the cytotoxic effects of bioactive metabolites produced by Nocardia levis identified several compounds that exhibited cytotoxicity against U-937 and HL-60 cell lines. While specific data on this compound was not available, the structural similarities suggest potential for similar activity . -
Antioxidant Studies
Research focusing on the antioxidant properties of silanol compounds indicates that those with hydroxyl functionalities can effectively scavenge free radicals, contributing to cellular protection against oxidative damage . This suggests that this compound may possess similar beneficial effects.
Comparative Analysis
To understand the uniqueness of this compound within its class of compounds, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxybutanoic Acid | C₄H₈O₃ | Lacks silicon; simpler structure |
| 4-[Dimethyl(trimethylsilyloxy)silyl]butanoic Acid | C₇H₁₈O₄Si | Contains additional trimethylsilyloxy group |
| tert-Butyl(dimethyl)silyl 2-Hydroxybutanoate | C₉H₁₈O₃Si | tert-butyl group increases steric hindrance |
The combination of a silanol group with a butanoic acid backbone in this compound may confer distinct chemical properties and biological activities compared to these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
